molecular formula C13H24O B1244953 3E-Tridecen-2-one

3E-Tridecen-2-one

Cat. No.: B1244953
M. Wt: 196.33 g/mol
InChI Key: HVDXPWBGDAVMSY-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolation and Identification from Mammalian Exocrine Secretions

(E)-3-tridecen-2-one has been notably identified as a significant component of exocrine gland secretions in certain mammals, playing a crucial role in their chemical ecology.

Research has pinpointed (E)-3-tridecen-2-one as a major volatile constituent in the interdigital gland extracts of the black-tailed deer (Odocoileus hemionus columbianus). researchgate.netnih.govnih.govresearchgate.net These glands, located between the hooves, release secretions that are thought to mark the ground as the animal moves. researchgate.net The interdigital glands of both male and female black-tailed deer contain a mixture of volatile ketones, with (E)-3-tridecen-2-one being a key component alongside 2-tridecanone (B165437) and (E)-4-tridecen-2-one. nih.govwikipedia.orgwikiwand.com Interestingly, these specific compounds are absent in the interdigital glands of white-tailed deer, which instead feature a range of 2-methylcarboxylic acids. wikipedia.orgwikiwand.com

The presence of (E)-3-tridecen-2-one in glandular secretions highlights its importance in animal chemical communication. wikipedia.orgwikiwand.com Scent glands, in general, produce complex mixtures of semiochemicals that convey information about an animal's status, territorial boundaries, mood, and sexual readiness. wikipedia.orgwikiwand.com The volatile nature of (E)-3-tridecen-2-one allows it to be readily dispersed into the environment, serving as a chemical signal for other animals. rsc.org Furthermore, this compound exhibits antimicrobial properties, inhibiting the growth of certain bacteria and fungi. researchgate.netnih.govnih.govusda.gov This dual function suggests that it may act as an "honest signal" to potential mates, indicating the health and fitness of the individual. rsc.orgusda.gov

Table 1: Volatile Ketones in Black-Tailed Deer Interdigital Glands

Compound Name Chemical Formula Role in Chemical Communication
(E)-3-Tridecen-2-one C13H24O Major volatile component, antimicrobial agent, potential pheromone. researchgate.netnih.govwikipedia.org
2-Tridecanone C13H26O Component of the scent mixture. nih.govresearchgate.netwikipedia.org
(E)-4-Tridecen-2-one C13H24O Component of the scent mixture. nih.govresearchgate.netwikipedia.org

Presence in Botanical Extracts and Essential Oils

Beyond the animal kingdom, (E)-3-tridecen-2-one and its derivatives are also found in the complex aromatic profiles of various plants.

Gas chromatography-mass spectrometry (GC-MS) analyses have identified tridecene derivatives in the volatile organic compounds (VOCs) released by several plant species. For instance, 1-tridecene (B165156) has been detected in the leaves of the invasive alligatorweed (Alternanthera philoxeroides) when infested by the alligator weed flea beetle (Agasicles hygrophila). mdpi.com Similarly, (E)-2-tridecene was found in date fruits (Phoenix dactylifera L.) during ripening. oup.com The methanolic and ethanolic leaf extracts of Ailanthus excelsa have been shown to contain 12-Tridecen-2-one, a compound noted for its potential biopesticidal properties. phytojournal.com The presence of these compounds is often part of the plant's secondary metabolism, which is involved in defense, attraction of pollinators, and other ecological interactions. cabidigitallibrary.org

The distribution and type of tridecene derivatives can vary significantly between different plant species and even different parts of the same plant. For example, a comparative study of Aegle marmelos (bael) plant parts revealed the presence of tetradecene in all parts, but other compounds were specific to certain tissues. innovareacademics.in In a study of neotropical stink bugs, 1-tridecene was identified as a major aliphatic hydrocarbon in their glandular secretions, which are derived from the plants they consume. scielo.br Furthermore, a comparative analysis of Oxalis species showed variations in the presence of compounds like 1-dodecene (B91753) and 1-tetradecene, highlighting the chemosystematic significance of these volatile profiles. ekb.eg The essential oils of various plants, such as Senecio pandurifolius, have been found to contain a diverse array of compounds, with sesquiterpene hydrocarbons often being dominant. acgpubs.org

Table 2: Examples of Tridecene Derivatives in Plants

Plant Species Compound Detected Plant Part Reference
Ailanthus excelsa 12-Tridecen-2-one Leaves phytojournal.com
Alternanthera philoxeroides 1-Tridecene Leaves mdpi.com
Phoenix dactylifera L. (E)-2-Tridecene Fruit oup.com
Plumeria rubra (E)-tridecen-1-ol Flowers mdpi.com
Longgang soy sauce (fermentation) (E)-2-tridecene, (E)-6-tridecene - oup.com

Microbial Metabolic Pathways and Secretions

The biosynthesis of (E)-3-tridecen-2-one and related compounds is not limited to higher organisms. Microbial activity is also a potential source of these volatile molecules. In the context of mammalian scent glands, it has been proposed that the final composition of the secretion may be influenced by the skin's microbiome. core.ac.uk For instance, certain bacteria isolated from the interdigital pouches of bontebok have been shown to produce some of the same compounds found in the glandular secretions. core.ac.uk In the context of food science, the fermentation process of Longgang soy sauce involves various bacterial genera that are positively correlated with the production of flavor compounds, including (E)-2-tridecene and (E)-6-tridecene. oup.com Furthermore, studies on the gut microbiome have identified shifts in the metabolic fingerprints of patients with ulcerative colitis, which include changes in the levels of various volatile organic compounds. nih.gov This suggests that microbial communities can produce a wide array of metabolites, potentially including tridecene derivatives, as part of their metabolic processes. frontiersin.orgmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

(E)-tridec-3-en-2-one

InChI

InChI=1S/C13H24O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h11-12H,3-10H2,1-2H3/b12-11+

InChI Key

HVDXPWBGDAVMSY-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)C

Canonical SMILES

CCCCCCCCCC=CC(=O)C

Synonyms

(E)-3-tridecen-2-one
3-tridecen-2-one

Origin of Product

United States

Occurrence and Natural Bioproduction Environments

Microbial Metabolic Pathways and Secretions

Identification in Specific Bacterial Cultures and Metabolomes

While (3E)-Tridecen-2-one has not been extensively documented as a direct metabolite in a wide array of bacterial cultures, its interaction with and potential for production by bacteria is an area of significant research. The compound is a known antibiotic effective against certain Gram-positive bacteria. nih.gov For instance, (E)-3-tridecen-2-one has been shown to inhibit the growth of Propionibacterium acnes, a bacterium implicated in skin conditions, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.gov This interaction highlights the biological relevance of the compound within microbial environments.

Evidence for the bacterial biosynthesis of closely related isomers is robust. A patent for the bacterial production of methyl ketones demonstrated that genetically modified Escherichia coli can produce (Z)-8-tridecen-2-one. google.com This was achieved by engineering the host cell to overproduce β-ketoacyl-CoA and overexpressing a fadM gene, which encodes a methyl ketone synthase. google.com This finding strongly suggests that a plausible enzymatic pathway for the production of tridecen-2-one isomers exists within bacteria.

Furthermore, studies on other bacterial species have identified the production of analogous saturated and unsaturated methyl ketones. The volatile profile of Bacillus sp. BCT9, a plant growth-promoting bacterium, was found to include a series of methyl ketones such as 2-nonanone, 2-undecanone, and 2-tridecanone (B165437). ufro.cl Similarly, research into the volatiles produced by Pseudomonas aeruginosa noted the presence of long-chain methyl ketones like 2-undecanone. arxiv.org Another plant-associated bacterium, Pseudomonas fluorescens SS101, is known to produce 2-methyl-n-1-tridecene, a structurally similar unsaturated long-chain hydrocarbon. mdpi.comknaw.nl

Table 1: Identification of Analogous Ketones in Bacterial Cultures

BacteriumAnalogous Ketone/CompoundSignificance/ContextSource
Escherichia coli (genetically modified)(Z)-8-Tridecen-2-oneDemonstrates a viable bacterial biosynthetic pathway for tridecen-2-one isomers. google.com
Bacillus sp. BCT92-TridecanoneNaturally produced as part of its volatile profile. ufro.cl
Pseudomonas aeruginosa2-UndecanoneProduced as part of its fatty acid biosynthesis products. arxiv.org
Pseudomonas fluorescens SS1012-Methyl-n-1-trideceneA volatile involved in promoting plant growth. mdpi.comknaw.nl

Analogous Biosynthetic Products in Fungi and Other Microorganisms

Fungi and other microorganisms are well-known producers of a diverse array of volatile organic compounds, including ketones that are analogous to 3E-Tridecen-2-one. These compounds often arise from the metabolism of fatty acids. nih.govmdpi.com

The filamentous fungus Monascus ruber readily assimilates medium- and long-chain fatty acids and can convert them into the corresponding methyl ketone that is one carbon unit shorter. asm.org For example, this fungus can produce 2-tridecanone, a saturated analog of 3E-Tridecen-2-one. asm.org The production of these methyl ketones was found to inhibit the synthesis of other secondary metabolites, indicating a complex regulatory network. asm.org

The ascomycete fungus Daldinia cf. concentrica is another example of a microorganism that emits a complex blend of VOCs. plos.org Analysis of its volatile profile revealed the presence of several ketones, including 4-heptanone. plos.org While not a long-chain ketone, its production demonstrates the capability of this fungal genus to synthesize various ketone structures. The genus Daldinia is known to produce a wide range of unique bioactive secondary metabolites, though long-chain methyl ketones are not commonly reported among them. researchgate.netresearchgate.netasianjournalofmycology.orgmdpi.com

Research has also shown that (E)-3-tridecen-2-one exhibits antifungal activity against pathogens like Trichophyton mentagrophytes, which is responsible for infections such as athlete's foot. nih.govquiplabs.com The volatile profiles of Trichophyton species themselves include a variety of compounds, though specific ketone analogs have not been the primary focus of these studies. mdpi.complos.orgresearchgate.net

Other microorganisms, such as cyanobacteria, also contribute to the pool of naturally produced long-chain compounds. The Amazonian cyanobacterium Synechococcus sp. strain GFB01 was found to produce volatile compounds such as heptadecane (B57597) and octadecyl acetate (B1210297), which are derived from fatty acid metabolism and are analogous in their long-chain aliphatic structure. nih.gov

Table 2: Analogous Biosynthetic Products in Fungi and Other Microorganisms

MicroorganismAnalogous CompoundChemical ClassSource
Monascus ruber2-TridecanoneMethyl Ketone asm.org
Daldinia cf. concentrica4-HeptanoneKetone plos.org
Synechococcus sp. GFB01HeptadecaneAlkane nih.gov
Fusarium verticillioides3-Octanone, 1-Octen-3-oneKetone, Enone mdpi.com

Biosynthesis and Biotransformation Pathways

Enzymatic Pathways Leading to 3E-Tridecen-2-one

The biosynthesis of methyl ketones like 3E-tridecen-2-one is generally understood to originate from fatty acid precursors. researchgate.net The core mechanism involves the generation of a β-keto acid intermediate, which is then decarboxylated to yield the final methyl ketone product. nih.gov

Proposed Carbon Chain Elongation Mechanisms

The 13-carbon backbone of 3E-tridecen-2-one is assembled through pathways analogous to fatty acid biosynthesis. The process starts with precursor molecules that are sequentially elongated.

Fatty Acid Synthase (FAS) System: In many organisms, the de novo synthesis of fatty acids provides the foundational acyl-ACP (acyl carrier protein) or acyl-CoA thioesters. The FAS system iteratively adds two-carbon units, typically from malonyl-CoA, to a growing acyl chain. nih.gov For 3E-tridecen-2-one, a C14 fatty acyl intermediate is the likely direct precursor.

β-Oxidation Reversal: An alternative or complementary pathway involves the functional reversal of the fatty acid β-oxidation cycle. researchgate.net This pathway utilizes acetyl-CoA as the direct two-carbon donor for chain elongation, proceeding through CoA thioester intermediates. This can be an efficient route for building the carbon chain required for methyl ketone synthesis. researchgate.net

Precursor Supply: The availability of precursor molecules is critical. In some engineered microbial systems, the production of methyl ketones is enhanced by increasing the pool of β-ketoacyl-CoAs. nih.gov This is often achieved by modifying the β-oxidation pathway, for instance by overexpressing enzymes like acyl-CoA oxidase and FadB, while inhibiting enzymes like FadA that would further degrade the intermediate. google.com In some bacteria, such as Pseudomonas putida, the presence of certain plant-derived amino acids has been shown to boost methyl ketone production by inducing proteins involved in fatty acid biosynthesis. researchgate.netproteomexchange.org

Stereoselective Enzymatic Steps in Ketone Formation

The conversion of the fatty acid precursor into the final α,β-unsaturated ketone involves specific enzymatic actions that determine the structure and stereochemistry of the final product.

Thioester Hydrolysis: The first committed step is the hydrolysis of a β-ketoacyl-ACP or β-ketoacyl-CoA thioester. This reaction is catalyzed by a specialized thioesterase to release a free β-keto acid. nih.gov In the wild tomato species Solanum habrochaites, an enzyme named Methyl Ketone Synthase 2 (ShMKS2), which belongs to the 4-hydroxybenzoyl-CoA thioesterase family, is responsible for this hydrolytic step. google.comresearchgate.net Another key enzyme, FadM, has been identified as a valuable thioesterase for converting β-ketoacyl-CoA to a β-keto acid, thereby enhancing methyl ketone production in engineered bacteria. google.comresearchgate.net

Decarboxylation: The resulting β-keto acid is unstable and readily undergoes decarboxylation to form a methyl ketone. This step can occur spontaneously, but it is often enzyme-catalyzed. In S. habrochaites, Methyl Ketone Synthase 1 (ShMKS1), an enzyme from the α/β-hydrolase superfamily, facilitates this decarboxylation. nih.govresearchgate.net

Desaturation: The introduction of the C3-C4 double bond (the "E" or trans configuration) is a critical step. This can occur either before or after the formation of the ketone. P450 enzymes known as fatty acid decarboxylases (e.g., OleT) can produce terminal alkenes (1-alkenes) from fatty acids. nih.gov While their primary products are alkenes, they also exhibit desaturase activity. acs.org It is plausible that a desaturase enzyme acts on the saturated C14 fatty acyl precursor or on the initial 2-tridecanone (B165437) product to create the α,β-unsaturation. Some oleate (B1233923) hydratases, which naturally add water across double bonds, have been engineered to catalyze the reverse reaction, highlighting the enzymatic potential for manipulating unsaturation in fatty acid-derived molecules. researchgate.net

Precursor Incorporation Studies and Metabolic Labeling

Isotopic labeling studies have been fundamental in elucidating the biosynthetic origins of methyl ketones. By feeding organisms with labeled precursors, researchers can trace the path of atoms into the final product.

Acetate (B1210297) and Propionate (B1217596) Labeling: In studies on the German cockroach, which produces methyl-branched hydrocarbons and ketones, injections of [1-¹³C]acetate and [1-¹³C]propionate were used. psu.edu Carbon-13 NMR analysis showed that acetate units form the backbone of the chain, while propionate serves as a precursor for methylmalonyl-CoA, which introduces methyl branches. psu.edu Although not directly studying 3E-tridecen-2-one, this work demonstrates the power of using labeled two- and three-carbon units to map chain assembly.

Fatty Acid Precursors: In engineered E. coli, the production of specific methyl ketones, such as 2-tridecanone, directly correlates with the availability of the corresponding fatty acid precursors (in this case, C14). nih.gov This strongly supports the model where fatty acids are the direct substrates for ketone synthesis.

Amino Acid Labeling: Modern techniques like metabolic labeling with non-canonical amino acids followed by "click chemistry" allow for the visualization of newly synthesized proteins. nih.govub.edu While not directly labeling the ketone, this proteomic approach has been used to understand how certain metabolic conditions, such as the presence of amino acids from plant hydrolysates, can stimulate the expression of enzymes involved in fatty acid and methyl ketone biosynthesis in P. putida. researchgate.netproteomexchange.org

A summary of key findings from precursor studies is presented below:

PrecursorOrganism/SystemFindingReference(s)
[1-¹³C]AcetateGerman Cockroach (Blattella germanica)Labeled carbon-2 of hydrocarbon chains, indicating its role as the primary building block. psu.edu
[1-¹³C]PropionateGerman Cockroach (Blattella germanica)Labeled the carbon adjacent to the tertiary carbon of methyl branches, confirming its role in forming methylmalonyl-CoA for branching. psu.edu
C12, C14, C16 Fatty AcidsE. coliCarbon-chain lengths of observed methyl ketones (C11, C13, C15) were consistent with the decarboxylation of the most prominent fatty acids in the host. nih.gov
Plant-derived amino acidsPseudomonas putidaEnhanced methyl ketone production by inducing proteins involved in fatty acid biosynthesis. researchgate.netproteomexchange.org

Genetic and Proteomic Characterization of Biosynthetic Enzymes

Identifying the specific genes and proteins that catalyze the synthesis of 3E-tridecen-2-one is crucial for understanding and engineering the pathway.

Methyl Ketone Synthases (MKS): The most well-characterized enzymes are from the wild tomato Solanum habrochaites. Genetic and biochemical studies identified two key genes: Methyl Ketone Synthase 1 (ShMKS1) and Methyl Ketone Synthase 2 (ShMKS2). google.comresearchgate.net Proteomic analyses have confirmed the expression of these proteins in systems engineered for methyl ketone production. nih.gov Homologs of ShMKS2 have also been identified in other plants like Arabidopsis thaliana. google.comresearchgate.net

Thioesterases (FadM): Whole-genome transcriptional studies in E. coli led to the discovery that the thioesterase FadM is a highly effective catalyst for increasing methyl ketone production. researchgate.net FadM, typically involved in oleic acid degradation, hydrolyzes β-ketoacyl-CoA intermediates, channeling them towards ketone synthesis. google.com

Proteomic Analysis: In Pseudomonas putida, shotgun proteomics revealed that the addition of amino acids from plant hydrolysates led to a specific inductive effect on proteins involved in fatty acid biosynthesis. proteomexchange.org This resulted in a significant increase in methyl ketone titers, demonstrating a clear link between nutrient availability, protein expression, and final product yield. researchgate.net

The table below lists key enzymes identified in methyl ketone biosynthesis.

Enzyme NameGene Name(s)Organism of OriginFunctionReference(s)
Methyl Ketone Synthase 1ShMKS1Solanum habrochaitesDecarboxylation of β-keto acid to methyl ketone. google.comnih.govresearchgate.net
Methyl Ketone Synthase 2ShMKS2Solanum habrochaitesHydrolysis of β-ketoacyl-ACP to β-keto acid. google.comnih.govresearchgate.net
ThioesterasefadMEscherichia coliHydrolysis of β-ketoacyl-CoA to β-keto acid. google.comresearchgate.net
Acyl-CoA OxidasevariousEscherichia coliPart of the modified β-oxidation pathway to increase β-ketoacyl-CoA pools. google.com
Enoyl-CoA HydratasefadBEscherichia coliPart of the modified β-oxidation pathway to increase β-ketoacyl-CoA pools. google.com

In Vivo Biotransformation Dynamics

Once formed, 3E-tridecen-2-one can be further metabolized or modified within a biological system. This biotransformation can lead to a variety of derivatives with different chemical properties and biological activities.

Metabolite Derivatization within Biological Systems

The chemical structure of 3E-tridecen-2-one, with its ketone and alkene functional groups, makes it susceptible to various enzymatic modifications.

Reduction: The ketone group can be reduced to a secondary alcohol, forming (E)-tridec-3-en-2-ol. Similarly, the double bond could potentially be reduced.

Hydroxylation: Oxidative enzymes like Cytochrome P450s could introduce hydroxyl groups at various positions along the carbon chain, increasing the polarity of the molecule.

Conjugation: In detoxification pathways, the molecule or its hydroxylated metabolites could be conjugated with polar molecules like sugars (glycosides) or sulfates to facilitate excretion.

Epoxidation: The double bond could be converted to an epoxide, a reactive intermediate that can be further hydrolyzed to a diol.

While specific studies on the derivatization of 3E-tridecen-2-one are limited, the metabolism of similar compounds provides a likely model. For example, in the biotransformation of other unsaturated ketones and related molecules, reduction and oxidation are common fates. The analysis of metabolites often requires derivatization techniques, such as methoximation followed by silylation with reagents like BSTFA, to make the compounds volatile and stable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Turnover and Degradation Pathways of (E)-3-Tridecen-2-one

The turnover and degradation of (E)-3-tridecen-2-one, a naturally occurring α,β-unsaturated methyl ketone, are critical for understanding its ecological role and persistence in various environments. While direct studies on the metabolic fate of (E)-3-tridecen-2-one are scarce, its structural features—a long aliphatic chain, a conjugated double bond, and a ketone group—allow for informed predictions based on established biochemical principles and studies of analogous compounds. These pathways are crucial in both the producing organism, such as the black-tailed deer (Odocoileus hemionus columbianus) where it is a major component of the interdigital gland secretion, and in the environment where it is deposited. nih.govresearchgate.net

The metabolic pathways likely involved in the turnover and degradation of (E)-3-tridecen-2-one can be categorized into several key enzymatic reactions. These include the reduction of the carbon-carbon double bond, reduction of the ketone functionality, and oxidative cleavage. In the environment, microbial degradation is expected to be the primary mechanism for its removal.

Enzymatic Reduction of the Carbon-Carbon Double Bond

The α,β-unsaturated system in (E)-3-tridecen-2-one is a likely target for enzymatic reduction. Ene-reductases, a class of flavin-dependent enzymes found in a wide range of organisms including bacteria, fungi, and plants, catalyze the stereospecific reduction of activated C=C bonds. nii.ac.jpmdpi.comrsc.org This reaction would convert (E)-3-tridecen-2-one to the saturated methyl ketone, 2-tridecanone.

This reduction is a common detoxification pathway for α,β-unsaturated carbonyl compounds, which can be reactive towards cellular nucleophiles. inchem.org The resulting 2-tridecanone is a less reactive molecule and may be further metabolized or excreted. Evidence for the co-occurrence of saturated and unsaturated ketones in natural secretions, such as those from deer glands, suggests that this reductive pathway may be active in the producing organism itself.

Reduction of the Ketone Group

The ketone carbonyl of (E)-3-tridecen-2-one can be reduced to a secondary alcohol by carbonyl reductases. This would yield (E)-tridec-3-en-2-ol. This is a reversible reaction common in the metabolism of many ketones. inchem.org The resulting alcohol could then be a substrate for conjugation reactions, such as glucuronidation, which increases water solubility and facilitates excretion, a common detoxification strategy in mammals. inchem.org

It is also possible for both the double bond and the ketone to be reduced, leading to the formation of 2-tridecanol. The order of these reduction steps can vary depending on the specific enzymes present.

Oxidative Degradation Pathways

Long-chain methyl ketones like (E)-3-tridecen-2-one can also be degraded through oxidative pathways. One proposed mechanism for the microbial degradation of methyl ketones involves a Baeyer-Villiger-type oxidation. asm.org This reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), would insert an oxygen atom adjacent to the carbonyl group, forming an ester (undecyl acetate). This ester can then be hydrolyzed by esterases to yield an alcohol (undecanol) and acetic acid, both of which can be readily assimilated into central metabolism. asm.orgnih.gov

Another potential oxidative route is the hydroxylation of the terminal methyl group, followed by oxidation to a carboxylic acid. inchem.org This would convert the methyl ketone into a keto acid, which can then enter fatty acid metabolism.

Microbial Degradation in the Environment

In soil and water, (E)-3-tridecen-2-one is expected to be degraded by a variety of microorganisms. Bacteria, particularly from the genus Pseudomonas, are known to degrade a wide range of ketones. asm.orgmicrobiologyresearch.org The degradation of long-chain alkenones, structurally similar to (E)-3-tridecen-2-one, has been observed in marine environments, primarily through microbial activity. nio.res.inwhoi.educopernicus.org

The initial steps in microbial degradation could involve any of the enzymatic reactions mentioned above: reduction of the double bond, reduction of the ketone, or oxidative cleavage. For instance, some bacteria utilize carboxylation as an initial step in the anaerobic degradation of ketones. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov This involves the addition of a carboxyl group, channeling the molecule into intermediary metabolism.

The presence of the double bond in (E)-3-tridecen-2-one may influence its degradation rate compared to saturated ketones. In some microbial communities, the degradation of unsaturated alkenones has been shown to be selective, suggesting that the double bond is a primary site of enzymatic attack. nio.res.in

Summary of Potential Degradation Pathways

The turnover and degradation of (E)-3-tridecen-2-one likely proceed through a network of interconnected pathways, with the specific route depending on the organism and environmental conditions.

Pathway Enzyme Family Initial Product Significance
Double Bond ReductionEne-reductases2-TridecanoneDetoxification, further metabolism
Ketone ReductionCarbonyl Reductases(E)-Tridec-3-en-2-olDetoxification, conjugation, excretion
Baeyer-Villiger OxidationBaeyer-Villiger MonooxygenasesUndecyl acetateMicrobial degradation, entry into central metabolism
Terminal OxidationHydroxylases, Dehydrogenases12-Oxotridecanoic acidEntry into fatty acid metabolism
Anaerobic CarboxylationCarboxylasesC14 β-keto acidAnaerobic microbial degradation

This table summarizes the likely initial enzymatic steps in the degradation of (E)-3-tridecen-2-one based on studies of analogous compounds.

Further research is necessary to elucidate the specific enzymes and metabolic intermediates involved in the turnover and degradation of (E)-3-tridecen-2-one in different biological systems.

Chemical Synthesis Strategies and Analog Development

Regio- and Stereoselective Synthetic Approaches for 3E-Tridecen-2-one

The key structural features of 3E-tridecen-2-one are the ketone at the C-2 position and the trans (or E) configuration of the double bond between C-3 and C-4. Synthetic strategies are therefore designed to control these two elements with high selectivity.

The formation of the C=C bond with a defined E-stereochemistry is one of the most critical steps in the synthesis of 3E-tridecen-2-one. Several olefination reactions are well-suited for this purpose, providing high stereoselectivity. kyoto-u.ac.jp

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The Wittig reaction and its HWE variant are cornerstone methods for alkene synthesis. nptel.ac.in The HWE reaction, in particular, which employs phosphonate (B1237965) carbanions, is renowned for its high propensity to yield (E)-alkenes, especially when using unstabilized or moderately stabilized ylides with aldehydes. For the synthesis of 3E-tridecen-2-one, this would typically involve the reaction of undecanal (B90771) with a stabilized phosphorane like (acetylmethylene)triphenylphosphorane (B29005) or the corresponding phosphonate ester in an HWE reaction. The Schlosser modification of the Wittig reaction can also be employed to favor the E-isomer. organic-chemistry.org

Julia-Lythgoe Olefination: This reaction involves the coupling of a phenyl sulfone with an aldehyde, followed by reductive elimination. nptel.ac.in It is a reliable method for producing (E)-disubstituted alkenes. nptel.ac.in A synthetic route to 3E-tridecen-2-one could involve the reaction of a sulfone precursor, such as 1-(phenylsulfonyl)propane, with decanal. The intermediate β-hydroxy sulfone is typically acylated and then treated with a reducing agent like sodium amalgam to furnish the (E)-alkene.

Peterson Olefination: The Peterson olefination utilizes α-silyl carbanions reacting with carbonyl compounds. numberanalytics.com A key advantage is that the stereochemical outcome can be controlled by the conditions used for the elimination of the intermediate β-hydroxysilane. lscollege.ac.in Acid-catalyzed elimination typically proceeds via an anti-elimination pathway, leading to the (E)-alkene. numberanalytics.comlscollege.ac.in To synthesize 3E-tridecen-2-one, one could react an α-silyl carbanion derived from 2-(trimethylsilyl)propane with undecanal. Subsequent treatment of the isolated β-hydroxysilane intermediate with acid would yield the desired (E)-product. lscollege.ac.in

Table 1: Comparison of Olefination Reactions for (E)-Alkene Synthesis

ReactionReagentsKey FeaturesSelectivity for (E)-Alkene
Horner-Wadsworth-Emmons Phosphonate ester, base, aldehyde (undecanal)Readily available reagents; simple purification.Generally high, favors thermodynamic product.
Julia-Lythgoe Olefination Phenyl sulfone, base, aldehyde (decanal), acylating agent, reducing agentHigh (E)-selectivity.Excellent, often >95%. nptel.ac.in
Peterson Olefination α-Silyl carbanion, aldehyde (undecanal), acid/baseStereochemical outcome is tunable. lscollege.ac.inHigh under acidic elimination conditions. numberanalytics.comlscollege.ac.in

The introduction of the carbonyl group at the C-2 position can be accomplished either before or after the formation of the alkene.

From Aldehydes and Ketones: A common strategy is the condensation of a C11 aldehyde (undecanal) with acetone (B3395972). A base-catalyzed aldol (B89426) condensation, followed by dehydration, can yield the α,β-unsaturated ketone directly. However, controlling the selectivity for the mono-condensation product and avoiding side reactions can be challenging. A directed aldol approach using pre-formed lithium enolates of acetone can offer better control.

Oxidation of Secondary Alcohols: An alternative route involves the synthesis of the corresponding alcohol, (E)-tridec-3-en-2-ol, followed by oxidation. The alcohol can be prepared by the stereoselective reduction of the ketone or, more directly, by the addition of an appropriate organometallic reagent (e.g., methyllithium (B1224462) or methylmagnesium bromide) to (E)-tridec-3-enal. Subsequent oxidation of the secondary alcohol to the ketone can be achieved using a variety of standard reagents, such as pyridinium (B92312) chlorochromate (PCC), the Swern oxidation, or the Dess-Martin periodinane, which are mild enough to avoid isomerization of the double bond.

Acylation of Organometallic Reagents: The reaction of an organometallic species representing the C3-C13 fragment with an acetylating agent is another viable method. For example, an (E)-undec-1-enyl Grignard or organolithium reagent could be reacted with acetyl chloride or acetic anhydride. However, this approach can be complicated by over-addition and the need to prepare the stereochemically pure vinylmetallic reagent.

Synthesis of Homologues and Structural Analogues

The synthetic routes established for 3E-tridecen-2-one are flexible and can be adapted to produce a wide range of related compounds with modified structures. These analogues are valuable for structure-activity relationship studies, particularly in the context of insect pheromones and flavor chemistry.

The synthesis of homologues with varying chain lengths is readily achievable by substituting the starting materials in the established synthetic routes.

Alkyl Chain Length Modification: In olefination-based strategies, the length of the alkyl chain is determined by the aldehyde component. For instance, using decanal, dodecanal, or other straight-chain aldehydes in a Wittig or HWE reaction with an acetone-ylide equivalent would produce homologues like 3E-dodecen-2-one or 3E-tetradecen-2-one, respectively. researchgate.net A modified Knoevenagel condensation using different aldehydes with malonic acid has been shown to produce various (E)-alk-3-enoic acids, which can be converted to the desired ketones. researchgate.net

Unsaturation Pattern Modification: Introducing additional sites of unsaturation (double or triple bonds) into the alkyl chain can be accomplished by using starting aldehydes that already contain these functionalities. Furthermore, reactions like cobalt-catalyzed cross-coupling of alkenes can be used to generate dienoates and other unsaturated systems, providing a pathway to more complex unsaturation patterns. acs.org

Incorporating other functional groups into the structure of 3E-tridecen-2-one can lead to analogues with altered chemical properties and biological activities.

Functionalization of the Alkyl Chain: The alkyl chain can be functionalized before its incorporation into the final molecule. For example, an aldehyde bearing a protected hydroxyl group, an ester, or a halide can be used in an olefination reaction. Subsequent deprotection or transformation of this group in the final product yields the desired functionalized analogue. The synthesis of macrolides often involves such strategies, creating polyfunctional long-chain molecules. helsinki.fi

Modification of the α,β-Unsaturated Ketone Moiety: The core enone structure can also be modified. For example, allylic oxidation reactions, perhaps using selenium dioxide, could introduce a hydroxyl group at the C-5 position. helsinki.fi Epoxidation of the double bond would yield an epoxy ketone, a common motif in natural products.

Table 2: Examples of Synthetic Analogues and a Potential Precursor

Compound NameStructureModification from 3E-Tridecen-2-onePotential Synthetic Route
3E-Dodecen-2-one C12H22OShorter alkyl chain (C8 vs. C9)HWE reaction of nonanal (B32974) with an acetone-ylide equivalent.
3E,6Z-Tridecadien-2-one C13H22OAdditional Z-double bond in the chainOlefination using an aldehyde with a pre-existing Z-double bond.
5-Hydroxy-3E-tridecen-2-one C13H24O2Hydroxyl group at C-5Allylic oxidation of 3E-tridecen-2-one.
(S)-2-Tridecanol C13H28OPrecursor alcoholAsymmetric hydration of 1-tridecene (B165156). researchgate.net

Chemoenzymatic and Biocatalytic Synthesis Routes

The demand for "natural" flavor and fragrance compounds and the need for highly selective and environmentally benign synthetic methods have driven the development of chemoenzymatic and biocatalytic routes. mdpi.com

Enzymatic Hydration: Oleate (B1233923) hydratases are enzymes that can catalyze the addition of water to carbon-carbon double bonds with high regio- and enantioselectivity. researchgate.net Research has shown that engineered oleate hydratases can hydrate (B1144303) terminal alkenes. For instance, the asymmetric hydration of 1-tridecene using an oleate hydratase from Elizabethkingia meningoseptica can produce (S)-2-tridecanol in good yields and with excellent enantiomeric excess (>99% ee). researchgate.net This chiral alcohol is a direct precursor to (S)-tridecan-2-one and could potentially be used in a subsequent enzymatic or chemical dehydrogenation step to yield the unsaturated ketone, though this would require an additional desaturation step.

Enzymatic Oxidation/Reduction: Biocatalytic oxidation of (E)-tridec-3-en-2-ol using alcohol dehydrogenases could provide a green alternative to chemical oxidants for the formation of the ketone. Conversely, the asymmetric reduction of 3E-tridecen-2-one using ketoreductases is a well-established method for producing chiral allylic alcohols.

Combined Chemoenzymatic Approaches: A chemoenzymatic strategy could involve a chemical synthesis to create the carbon backbone and the double bond, followed by an enzymatic step to introduce a key functional group. For example, a lipase (B570770) could be used for the regioselective hydrolysis of a precursor di-ester to generate a specific mono-alcohol for further chemical transformation. csic.es Cytochrome P450 enzymes have also been investigated for their ability to perform challenging oxidation reactions, including hydroxylation and even desaturation on fatty acid-like substrates, suggesting future potential for the direct biocatalytic synthesis of unsaturated ketones from saturated precursors. acs.org

Enzyme-Mediated Transformations for Enantiopure Derivatives

While specific enzymatic transformations for (E)-3-tridecen-2-one are not extensively documented, the principles of biocatalysis on analogous α,β-unsaturated ketones (enones) provide a clear framework for producing its chiral derivatives. Enzymes offer unparalleled stereoselectivity, operating under mild and environmentally friendly conditions. bibliotekanauki.plnih.gov The two primary sites for enzymatic action on (E)-3-tridecen-2-one are the carbon-carbon double bond and the carbonyl group.

Asymmetric Reduction of the Carbonyl Group:

One potential transformation is the enantioselective reduction of the ketone functionality to produce a chiral allylic alcohol, (E)-tridec-3-en-2-ol. This reaction is commonly achieved using ketone reductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, dependent on cofactors like NADH or NADPH, transfer a hydride to the carbonyl carbon, creating a stereogenic center. nih.govresearchgate.net

For instance, perakine (B201161) reductase (PR) has demonstrated the ability to reduce a variety of α,β-unsaturated ketones to their corresponding α-chiral allylic alcohols with excellent enantioselectivity. acs.org Similarly, whole-cell biocatalysts, such as those derived from plant tissues like Daucus carota (carrot), contain a suite of dehydrogenases capable of reducing prochiral ketones to chiral alcohols, often with high enantiomeric excess. bibliotekanauki.plrsc.org Applying such a biocatalyst to (E)-3-tridecen-2-one could yield either the (R)- or (S)-allylic alcohol, depending on the enzyme's stereopreference (i.e., whether it follows Prelog's rule). mdpi.com

Asymmetric Reduction of the Carbon-Carbon Double Bond:

Alternatively, the C=C double bond can be selectively reduced to yield an enantiopure saturated ketone, (R)- or (S)-tridecan-2-one. This transformation is catalyzed by enoate reductases, often belonging to the "Old Yellow Enzyme" (OYE) family. unipd.it These flavin-dependent enzymes are known for their broad substrate scope toward α,β-unsaturated compounds. The process involves the conjugate addition of a hydride to the β-carbon, followed by protonation at the α-carbon, creating a chiral center. A notable example is the reduction of ketoisophorone to (R)-levodione using a recombinant enoate reductase from Candida macedoniensis, which proceeds with high conversion and enantioselectivity. unipd.it This strategy represents a viable, though currently theoretical, route to chiral saturated ketone derivatives of (E)-3-tridecen-2-one.

Other Potential Enzymatic Transformations:

Baeyer-Villiger monooxygenases (BVMOs) represent another class of enzymes that could create novel derivatives. These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group. While typically less active on enones compared to saturated ketones, some BVMOs have been shown to oxidize cyclic α,β-unsaturated ketones to produce either enol-lactones or ene-lactones, depending on the enzyme's regioselectivity. rsc.org The application of a suitable BVMO to the linear structure of (E)-3-tridecen-2-one could potentially yield novel ester derivatives.

Table 1: Potential Enzyme-Mediated Transformations for (E)-3-Tridecen-2-one Analogs This table is based on enzymatic activities reported for analogous substrates, as direct transformations on (E)-3-tridecen-2-one are not widely documented.

Enzyme Class Potential Substrate Potential Product Type of Chirality Introduced Reference Enzyme/System Examples
Ketone Reductase (KRED) / Alcohol Dehydrogenase (ADH) (E)-3-Tridecen-2-one (R)- or (S)-(E)-Tridec-3-en-2-ol Axial (Alcohol) Perakine Reductase, Daucus carota reductases
Enoate Reductase (ER) / "Old Yellow Enzyme" (OYE) (E)-3-Tridecen-2-one (R)- or (S)-Tridecan-2-one Point (α-Carbon) Candida macedoniensis enoate reductase
Baeyer-Villiger Monooxygenase (BVMO) (E)-3-Tridecen-2-one Unsaturated Ester/Lactone N/A (Regioselective Oxidation) Cyclopentanone monooxygenase (CPMO)

Engineering Microbial Strains for Enhanced Production

Metabolic engineering offers a powerful alternative to chemical synthesis for producing valuable compounds like methyl ketones. By genetically modifying microorganisms such as Escherichia coli or Pseudomonas species, cellular pathways can be repurposed to convert simple carbon sources like glucose into target molecules. repec.orgrwth-aachen.de The biosynthesis of methyl ketones, including the saturated analog 2-tridecanone (B165437), has been successfully engineered, providing a clear blueprint for the potential production of (E)-3-tridecen-2-one. nih.govnih.gov

The primary strategy involves rerouting intermediates from the fatty acid β-oxidation cycle. morressier.com In a landmark study, E. coli was engineered to produce C11 to C15 methyl ketones through a series of key genetic modifications. nih.govasm.org

Core Engineering Strategy for Methyl Ketone Production:

Accumulation of β-Ketoacyl-CoA: The β-oxidation cycle is truncated by deleting the gene fadA, which encodes the 3-ketoacyl-CoA thiolase responsible for the final cleavage step. This prevents the degradation of the β-ketoacyl-CoA intermediate, causing it to accumulate within the cell. nih.govnih.govjbei.org

Enhancing the Precursor Pool: To increase the flux towards the accumulated intermediate, the native E. coli gene fadB, which encodes a multifunctional enzyme with hydratase and dehydrogenase activities, is overexpressed. This efficiently converts enoyl-CoA (the product of the previous step) into β-ketoacyl-CoA. nih.govosti.gov Concurrently, a heterologous acyl-CoA oxidase (often from Micrococcus luteus) is overexpressed in place of the native acyl-CoA dehydrogenase (fadE) to drive the initial step of the pathway. morressier.comasm.org

Conversion to Methyl Ketone: The accumulated β-ketoacyl-CoA is hydrolyzed to a free β-keto acid by a thioesterase. The E. coli thioesterase FadM has been identified as a highly effective catalyst for this step. nih.govasm.orggoogle.com The resulting β-keto acid is unstable and spontaneously decarboxylates, yielding the final methyl ketone product. rwth-aachen.deosti.gov

Specific Considerations for (E)-3-Tridecen-2-one:

To produce (E)-3-tridecen-2-one specifically, the engineered microbial host must generate the correct unsaturated precursor: a 14-carbon fatty acid with a double bond at the Δ4 position (or a related intermediate that yields the Δ3 double bond in the final C13 ketone after one round of β-oxidation). Wild-type E. coli primarily produces cis-unsaturated fatty acids at different positions through the action of FabA and FabB. researchgate.net Therefore, additional engineering would be required.

Potential strategies include:

Introducing Novel Desaturases: Expressing a heterologous fatty acid desaturase with the desired regioselectivity to introduce a double bond at the correct position of a saturated fatty acyl-ACP or acyl-CoA precursor.

Membrane Engineering: The production of trans-unsaturated fatty acids (TUFAs) has been achieved in E. coli by expressing a cis-trans isomerase (Cti) from Pseudomonas aeruginosa. iastate.edunih.gov Incorporating these TUFAs into the β-oxidation pathway could provide the necessary trans-enoyl-CoA precursor for generating (E)-3-tridecen-2-one.

By combining the core methyl ketone production platform with tailored strategies for generating specific unsaturated fatty acid precursors, it is feasible to develop microbial cell factories for the targeted and enhanced production of (E)-3-tridecen-2-one.

Table 2: Key Genetic Modifications in E. coli for Methyl Ketone Production

Gene Modification Enzyme/Protein Function in Engineered Pathway Rationale Key References
Deletion of fadA 3-Ketoacyl-CoA thiolase Blocked Prevents degradation of β-ketoacyl-CoA, forcing accumulation. nih.govmorressier.comasm.org
Overexpression of fadB Enoyl-CoA hydratase / 3-hydroxyacyl-CoA dehydrogenase Enhanced Drives conversion of enoyl-CoA to the β-ketoacyl-CoA precursor. nih.govosti.gov
Overexpression of acyl-CoA oxidase (e.g., from M. luteus) Acyl-CoA oxidase Enhanced Catalyzes the first oxidation step to feed substrates into the pathway. morressier.comasm.org
Overexpression of fadM Acyl-CoA thioesterase Enhanced Hydrolyzes β-ketoacyl-CoA to a β-keto acid for decarboxylation. nih.govasm.orggoogle.com
Overexpression of fadD Fatty acyl-CoA synthetase Enhanced Activates free fatty acids to their CoA esters, increasing pathway input. jbei.org
Overexpression of fadR Fatty acid metabolism transcriptional regulator Enhanced Upregulates fatty acid biosynthesis and degradation pathways. jbei.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to the analysis of (E)-3-tridecen-2-one, enabling its separation from complex matrix components prior to detection and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification and analysis of volatile and semi-volatile compounds like (E)-3-tridecen-2-one. mdpi.com Its high resolving power and sensitive detection make it ideal for analyzing this compound in complex biological matrices, such as insect secretions and plant volatiles. mdpi.comnih.gov In many insect species, semiochemicals are present as part of a complex blend, and GC-MS is essential for separating and identifying individual components. nih.gov

(E)-3-Tridecen-2-one has been identified as a significant component in the defensive secretions and pheromone blends of various insects, particularly within the order Hemiptera (stink bugs). scielo.brscispace.com For instance, it is found in the metathoracic gland secretions of adult stink bugs, often alongside a variety of other aliphatic compounds, including alkanes, alkenes, and other unsaturated aldehydes and ketones. scielo.br The analysis of these complex mixtures relies on GC-MS to separate the components and provide mass spectra that serve as chemical fingerprints for positive identification. scispace.com Automated thermal desorption GC-MS (TED-GC-MS) represents an advanced application that can be used for the detailed analysis of polymers and their degradation products, showcasing the technique's versatility for complex sample analysis. osti.gov

biotechOrganism/SourcescienceMatrix TypearticleFindingformat_quoteReference
Black-tailed deer (Odocoileus hemionus columbianus)Interdigital Gland SecretionIdentified as a component with antimicrobial activity. researchgate.net
Stink Bug (e.g., Pallantia macunaima)Metathoracic Gland (MTG) SecretionFound as a constituent of the defensive chemical blend. scispace.com
Potato Tuber Moth (Scrobipalpa heliopa)Female Sex Pheromone GlandIdentified as a precursor, (E)-3-tridecen-1-ol acetate (B1210297), in the pheromone blend. researchgate.net

While GC-MS is prevalent for volatile analysis, high-resolution liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative, particularly for compounds that may require derivatization for GC analysis or for integration into broader metabolomics workflows. uni-regensburg.de LC-MS is a highly sensitive and specific method for the identification and quantification of metabolites from complex samples. uni-regensburg.demdpi.com For ketones and aldehydes, derivatization can significantly enhance detection sensitivity in LC-MS analyses. nih.gov

The application of LC coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (ToF) or Orbitrap analyzers, allows for accurate mass measurements, which greatly aids in compound identification and confirmation in complex food or environmental samples. researchgate.netnih.gov For long-chain aliphatic molecules like (E)-3-tridecen-2-one, reversed-phase chromatography using columns like C8 or C18 is a common approach for separation. nih.gov The high mass accuracy of HRMS, often below 5 ppm, allows for the unambiguous determination of elemental compositions for precursor and fragment ions, providing a high degree of confidence in identification. nih.gov

The structure of (E)-3-tridecen-2-one is achiral, meaning it does not possess a stereocenter and therefore does not exist as enantiomers (non-superimposable mirror images). Consequently, chiral chromatography for the purpose of assessing enantiomeric purity is not applicable to this specific compound.

However, in the broader context of insect chemical ecology, chiral recognition is a critical phenomenon. mdpi.comumons.ac.be Many insect pheromones are chiral molecules, and often only one enantiomer is biologically active, while the other may be inactive or even inhibitory. umons.ac.bepsu.edu Therefore, chiral gas chromatography is an indispensable tool for determining the enantiomeric composition of related semiochemicals. umons.ac.beacs.org This technique typically employs capillary columns coated with a chiral stationary phase (CSP), such as modified cyclodextrins, which can differentiate between enantiomers. umons.ac.besigmaaldrich.com The ability to separate and identify the specific stereoisomers of pheromones is essential for understanding species-specific communication and for the development of effective, highly selective pest management strategies. psu.eduresearchgate.net

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are essential for the definitive structural confirmation of (E)-3-tridecen-2-one, providing detailed information about its molecular framework, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. Techniques such as 1H and 13C NMR provide precise information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure. modgraph.co.ukgoogle.com For a molecule like (E)-3-tridecen-2-one, NMR can confirm the presence of the α,β-unsaturated ketone functionality, the length of the aliphatic chain, and, crucially, the stereochemistry of the double bond. mdpi.com The coupling constant (J-value) between the vinyl protons is characteristic of the geometric isomer, with a larger value typically indicating an E (trans) configuration.

functionsSpectrum TypepinAssigned PositionwavesChemical Shift (δ) in ppmarticleNote
1H-NMRH-36.91 (dt, J = 16.0, 6.6 Hz)Confirms the α,β-unsaturated ketone system with an E-configuration (J=16.0 Hz).
1H-NMRH-46.09 (d, J = 6.1 Hz)
13C-NMRC-2 (C=O)198.6Carbonyl carbon of the ketone.
13C-NMRC-3148.4Olefinic carbons of the enone system.
13C-NMRC-4132.5
mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. uci.eduresearchgate.net Unlike nominal mass spectrometry, HRMS can distinguish between compounds that have the same integer mass but different elemental compositions (isobars). bioanalysis-zone.com This capability is fundamental for confirming the identity of a synthesized standard or an unknown analyte isolated from a natural source. nih.gov

For (E)-3-tridecen-2-one (C13H24O), HRMS provides an "exact mass" measurement, typically with an error of less than 5 parts per million (ppm). researchgate.net This level of accuracy allows for the confident assignment of the molecular formula C13H24O, ruling out other potential formulas. The analysis can be performed on the molecular ion ([M]•+) or, more commonly, on protonated ([M+H]+) or sodiated ([M+Na]+) adducts formed during ionization. uci.edu

categoryParameterformulaValueformat_quoteReference
Molecular FormulaC13H24O nih.gov
Molecular Weight (Monoisotopic)196.182715385 Da nih.gov
Calculated Exact Mass [M+H]+197.19052 DaCalculated
Calculated Exact Mass [M+Na]+219.17246 DaCalculated

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for the structural elucidation of organic compounds by identifying their key functional groups. While specific, publicly available spectra for (E)-tridec-3-en-2-one are not abundant, the expected characteristic absorptions can be predicted based on the general principles of spectroscopy for α,β-unsaturated ketones.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov The absorption frequencies are characteristic of the bond types and their molecular environment. For (E)-tridec-3-en-2-one, the key functional groups are the carbonyl group (C=O) of the ketone and the carbon-carbon double bond (C=C) of the alkene, which are in conjugation. This conjugation influences the position of their respective absorption bands.

The IR spectrum of an α,β-unsaturated ketone like (E)-tridec-3-en-2-one is expected to show distinct peaks corresponding to these functional groups. The C=O stretching vibration in conjugated ketones typically appears at a lower wavenumber (around 1685-1665 cm⁻¹) compared to non-conjugated ketones (around 1725-1705 cm⁻¹). This shift is due to the delocalization of π-electrons, which slightly weakens the C=O double bond. The C=C stretching vibration of the conjugated double bond is also observed in the range of 1650-1600 cm⁻¹. Additionally, the out-of-plane bending vibration for the trans-substituted (E) double bond is expected to produce a strong absorption band around 980-960 cm⁻¹.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Notes
C=O (Ketone)Stretching1685 - 1665Conjugation lowers the frequency compared to saturated ketones.
C=C (Alkene)Stretching1650 - 1600Typically a strong to medium intensity peak.
=C-H (Alkene)Out-of-plane bending980 - 960Characteristic of a trans (E) double bond.
C-H (Alkyl)Stretching2960 - 2850Represents the long alkyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In (E)-tridec-3-en-2-one, the conjugated system of the α,β-unsaturated ketone gives rise to characteristic electronic transitions.

Two primary electronic transitions are expected for enones: a π → π* transition and an n → π* transition. The π → π* transition is typically strong, with a high molar absorptivity (ε), and occurs at a longer wavelength for conjugated systems compared to isolated double bonds. For α,β-unsaturated ketones, this absorption is generally found in the 210-250 nm range. The n → π* transition, involving the non-bonding electrons of the oxygen atom, is much weaker (low ε) and appears at a longer wavelength, typically in the 300-350 nm region.

TransitionTypical Wavelength (λmax)Molar Absorptivity (ε)Notes
π → π210 - 250 nmHigh (10,000 - 20,000)Intense absorption due to the conjugated system.
n → π300 - 350 nmLow (10 - 100)Weak, "forbidden" transition.

Advanced Sample Preparation Techniques

The analysis of (E)-tridec-3-en-2-one, particularly from natural sources where it is often present in trace amounts within a complex mixture, requires efficient sample preparation techniques to isolate and concentrate the analyte before instrumental analysis.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and highly effective technique for the extraction and preconcentration of volatile and semi-volatile organic compounds from various matrices. researchgate.netmdpi.com This method is particularly well-suited for analyzing insect pheromones like (E)-tridec-3-en-2-one from biological samples such as insect glands or the air surrounding a calling insect. researchgate.netscielo.sa.cr

The HS-SPME process involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. Volatile analytes, including (E)-tridec-3-en-2-one, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After an appropriate extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

The selection of the fiber coating is crucial for the efficient extraction of the target analyte. For a moderately polar compound like (E)-tridec-3-en-2-one, a fiber with a mixed polarity coating, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is often a suitable choice. semanticscholar.org The optimization of extraction parameters, including temperature and time, is essential to achieve high sensitivity and reproducibility. For instance, studies on insect volatiles often involve equilibration at a controlled temperature to enhance the release of compounds into the headspace before and during extraction. researchgate.net

Typical HS-SPME Parameters for Volatile Pheromone Analysis:

ParameterTypical Value/ConditionRationale
Fiber CoatingPDMS/DVB (Polydimethylsiloxane/Divinylbenzene)Effective for a broad range of volatile and semi-volatile compounds, including ketones. semanticscholar.org
Extraction TemperatureRoom temperature to slightly elevated (e.g., 40-60 °C)Balances analyte volatility with the risk of thermal degradation or artifact formation.
Extraction Time15 - 60 minutesAllows for sufficient equilibration and adsorption of the analyte onto the fiber.
DesorptionThermal desorption in GC inletRapidly transfers the analytes to the GC column for separation.

Specialized Extraction and Enrichment Protocols for Trace Analysis

When dealing with extremely low concentrations of (E)-tridec-3-en-2-one or complex matrices, more specialized extraction and enrichment protocols are necessary to achieve the required detection limits. researchgate.netresearchgate.net These methods aim to selectively isolate the target compound from interfering substances and concentrate it into a smaller volume.

One common approach is the use of solid-phase extraction (SPE) . This technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. For an enone like (E)-tridec-3-en-2-one, a reversed-phase SPE cartridge (e.g., C18) could be employed for extraction from aqueous samples, or a normal-phase cartridge (e.g., silica) for extraction from nonpolar organic solvents.

In the context of analyzing trace carbonyl compounds from complex mixtures, such as alcoholic beverages, a specific derivatization and extraction method has been developed. researchgate.net This involves reacting the carbonyl compounds with a reagent like Girard's T, which forms ionic derivatives. These derivatives can then be selectively extracted and subsequently hydrolyzed to regenerate the original carbonyl compounds in a purified and concentrated form. While not directly reported for (E)-tridec-3-en-2-one, this principle of selective derivatization followed by extraction is a powerful strategy for the trace analysis of ketones and aldehydes.

Another powerful technique for the enrichment of trace volatile compounds is preparative gas chromatography (prep-GC) . In this method, a larger volume of the sample extract is injected onto a high-capacity GC column. The fraction corresponding to the retention time of the target analyte is collected at the column outlet. This collected fraction, now significantly enriched in the compound of interest, can then be re-analyzed by analytical GC-MS for definitive identification and quantification. researchgate.net

Biological and Ecological Functional Investigations

Antimicrobial Activity Studies

(3E)-Tridecen-2-one has been the subject of scientific inquiry regarding its ability to inhibit the growth of various microorganisms. As a member of the α,β-unsaturated ketone class, its chemical structure suggests potential for biological activity, which has been substantiated by targeted antimicrobial research.

Research has demonstrated the efficacy of (3E)-tridecen-2-one against Gram-positive bacteria, including Propionibacterium acnes (now known as Cutibacterium acnes), a bacterium implicated in the pathogenesis of acne vulgaris. A study identifying volatile ketones in the interdigital gland secretions of black-tailed deer (Odocoileus hemionus columbianus) found that (E)-3-tridecen-2-one was the major compound and exhibited inhibitory effects on several species of Gram-positive bacteria. nih.gov Specifically for Propionibacterium acnes, a minimum inhibitory concentration (MIC) of 12.5 µg/ml was required for inhibition. nih.gov Another study on long-chain (E)-3-alken-2-ones reported an MIC of 3.13 microg/mL for (E)-3-heptadecen-2-one against P. acnes, highlighting the antibacterial potential of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of (E)-3-alken-2-ones against Propionibacterium acnes

CompoundMIC (µg/mL)
(E)-3-Tridecen-2-one12.5 nih.gov
(E)-3-Heptadecen-2-one3.13

The antifungal properties of (3E)-tridecen-2-one have also been evaluated, particularly against dermatophytes such as Trichophyton mentagrophytes, a fungus responsible for various skin infections in humans and animals. The same study that identified the compound in deer secretions also tested its activity against this fungal pathogen. nih.gov The results indicated that (E)-3-tridecen-2-one inhibited the growth of Trichophyton mentagrophytes at a minimum inhibitory concentration (MIC) of 25 µg/ml. nih.gov A related study investigating homologues of this compound found that (E)-3-Tetradecen-2-one had an MIC of 12.5 microg/mL against the same fungus. This suggests that long-chain α,β-unsaturated ketones represent a class of lipid antibiotics with notable antifungal capabilities.

Table 2: Minimum Inhibitory Concentration (MIC) of (E)-3-alken-2-ones against Trichophyton mentagrophytes

CompoundMIC (µg/mL)
(E)-3-Tridecen-2-one25 nih.gov
(E)-3-Tetradecen-2-one12.5

The antimicrobial activity of α,β-unsaturated ketones, including (3E)-tridecen-2-one, is largely attributed to their ability to act as Michael acceptors. researchgate.net The core mechanism involves a conjugate nucleophilic addition, known as the Michael reaction, where cellular nucleophiles attack the β-carbon of the α,β-unsaturated system. byjus.comwikipedia.orgyoutube.com

At the cellular level, this reactivity allows these compounds to interact with and disrupt the function of critical biological macromolecules. The primary targets are nucleophilic residues in proteins, particularly the sulfhydryl (thiol) groups of cysteine residues and the imidazole (B134444) groups of histidine residues. researchgate.netresearchgate.net By forming covalent adducts with these residues, α,β-unsaturated ketones can inactivate essential enzymes, disrupt protein structure, and interfere with cellular signaling pathways. researchgate.netresearchgate.net

This mechanism can lead to a cascade of detrimental effects within the microbial cell, including:

Enzyme Inhibition: Many enzymes rely on cysteine residues in their active sites for catalytic activity. Covalent modification by (3E)-tridecen-2-one can irreversibly inhibit these enzymes, disrupting vital metabolic processes.

Disruption of Cellular Redox Balance: These compounds can react with glutathione (B108866), a key cellular antioxidant that contains a cysteine residue. researchgate.net Depletion of the cellular glutathione pool can lead to an increase in oxidative stress, damaging cellular components and ultimately leading to cell death. researchgate.net

Membrane Damage: While not always the primary mechanism, interaction with membrane proteins can alter membrane integrity and function, leading to leakage of cellular contents.

The broad-spectrum antimicrobial activity observed for some α,β-unsaturated carbonyl compounds against both Gram-positive and Gram-negative bacteria, as well as fungi, suggests that they act on fundamental cellular targets common to these microorganisms. nih.gov

Roles in Chemical Ecology and Interspecies Communication

Chemical signals are a fundamental mode of communication in the natural world, mediating interactions both within and between species. (3E)-Tridecen-2-one has been identified as a compound with significant roles in this chemical language, functioning as a semiochemical.

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. wikipedia.org They are broadly categorized based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals, which include allomones, kairomones, and synomones). wikipedia.orgquicktakes.ioentomologa.ru

(3E)-Tridecen-2-one has been identified as a major constituent of the interdigital gland secretion of the black-tailed deer (Odocoileus hemionus columbianus). nih.gov The location of its release in a specialized scent gland strongly suggests a role in chemical communication, likely as a pheromone. In mammals, such secretions are often involved in marking territory, signaling social status, or indicating reproductive readiness. The presence of this compound in glandular secretions points to its function as a signaling molecule within this species.

While the primary documented example of (3E)-tridecen-2-one as a semiochemical is in a mammal, the broader class of unsaturated ketones is known to function as signaling molecules in various taxa.

Many organisms, particularly insects, produce chemical secretions as a defense mechanism against predators. wikipedia.orguni-goettingen.de These defensive allomones are compounds that benefit the emitter by deterring a potential predator. wikipedia.org The chemical composition of these secretions is diverse and often includes compounds that are noxious, irritant, or unpalatable.

The class of unsaturated ketones is frequently found in the defensive secretions of various insects, notably within the order Hemiptera (true bugs). researchgate.netnih.gov For example, the defensive secretions of certain termite soldiers have been found to contain unsaturated ketones derived from fatty acids. nih.gov These compounds contribute to the protective efficacy of the secretion, repelling or harming potential aggressors.

Although direct evidence specifically identifying (3E)-tridecen-2-one in the defensive secretions of the studied organisms was not found in the reviewed literature, its chemical properties as an α,β-unsaturated ketone are consistent with compounds known to play a defensive role. The irritant and reactive nature of these molecules, due to their ability to undergo Michael addition with biological nucleophiles, makes them effective deterrents. Therefore, it is plausible that (3E)-tridecen-2-one could function as a component of defensive secretions in some species, contributing to their chemical shield against predation.

Interactions with Biological Systems (excluding human clinical)

Effects on Plant Growth and Plant-Pest Dynamics

There is no available scientific evidence to suggest that (3E)-Tridecen-2-one has any specific effects on plant growth or plays a role in plant-pest dynamics. The investigation of herbivore-induced plant volatiles (HIPVs) is an active area of research in understanding plant defense mechanisms and their interactions with pests and their natural enemies. However, studies conducted in this area have not identified (3E)-Tridecen-2-one as a compound involved in these processes. Consequently, there are no detailed research findings or data tables to present regarding its influence in this context.

Modulation of Microbial Community Structure and Function

The impact of (3E)-Tridecen-2-one on the structure and function of microbial communities has not been investigated in the scientific literature. While the antimicrobial and antifungal properties of various natural and synthetic compounds are widely studied, there are no specific reports on the activity of (3E)-Tridecen-2-one against bacteria, fungi, or other microorganisms. Research into how chemical compounds affect soil and aquatic microbial communities is ongoing, but these studies have not included an analysis of (3E)-Tridecen-2-one. As such, there is no data to report on its potential to modulate microbial ecosystems.

Enzyme Inhibition and Receptor Binding Studies (e.g., α-glucosidase, topoisomerase)

There are no published studies on the inhibitory effects of (3E)-Tridecen-2-one on α-glucosidase or topoisomerase enzymes. The search for novel enzyme inhibitors from natural and synthetic sources is a significant area of pharmaceutical and biochemical research. However, screening assays and molecular docking studies reported in the scientific literature have not included (3E)-Tridecen-2-one as a test compound for these or any other enzymes. Therefore, its potential for enzyme inhibition or receptor binding remains unknown, and no data can be provided.

Structure Activity Relationship Sar Studies

Correlation of Structural Modifications with Biological Activities

Impact of Alkene Position and Stereochemistry on Antimicrobial Efficacy

The biological activity of α,β-unsaturated ketones is highly dependent on the geometry of the molecule. researchgate.net The position of the carbon-carbon double bond and its stereochemistry (E vs. Z) are critical factors that influence the molecule's ability to interact with its biological targets. The trans-(E) configuration of the double bond in (E)-3-Tridecen-2-one creates a specific three-dimensional shape that is essential for its antimicrobial action. researchgate.netnih.gov

Influence of Alkyl Chain Length on Biological Functionality

The length of the alkyl chain is a well-established modulator of biological activity in many classes of antimicrobial compounds. mst.educhemrxiv.org In a study of (E)-3-tridecen-2-one and its homologues, the length of the alkyl side chain was shown to significantly affect antimicrobial potency. researchgate.net (E)-3-Tridecen-2-one, with its 13-carbon backbone, demonstrated inhibitory activity against the bacterium Propionibacterium acnes and the fungus Trichophyton mentagrophytes. nih.gov

Research on a series of these compounds revealed that optimal activity is dependent on the target microorganism. For instance, against T. mentagrophytes, the C14 homologue, (E)-3-Tetradecen-2-one, was more potent, while against P. acnes, the C17 homologue, (E)-3-Heptadecen-2-one, showed the highest activity. researchgate.net This suggests that the lipophilicity conferred by the alkyl chain plays a critical role in the compound's ability to penetrate microbial cell membranes and interact with its target. This trend, where activity peaks at a specific chain length (often between C12 and C16), is a common observation in SAR studies of amphiphilic antimicrobials. chemrxiv.orgresearchgate.net

CompoundAlkyl Chain Length (Total Carbons)P. acnes MIC (µg/mL)T. mentagrophytes MIC (µg/mL)
(E)-3-Dodecen-2-one1212.550
(E)-3-Tridecen-2-one1312.525
(E)-3-Tetradecen-2-one146.2512.5
(E)-3-Pentadecen-2-one156.2525
(E)-3-Hexadecen-2-one166.2550
(E)-3-Heptadecen-2-one173.13100

Data sourced from Wood et al. (1995). researchgate.net

Ligand-Receptor Interaction Modeling for Targeted Biological Systems

Molecular docking and other computational modeling techniques are used to predict and analyze how a ligand, such as (E)-3-tridecen-2-one, might bind to a biological receptor at the atomic level. mdpi.comnih.gov These methods provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.govinnovareacademics.in

While specific docking studies for (E)-3-tridecen-2-one are not widely published, research on structurally related compounds provides a framework for how it might be modeled. For example, some natural α,β-unsaturated ketones are known to act as covalent ligands for receptors like the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), binding to a key cysteine residue in the ligand-binding pocket. nih.gov A modeling study of (E)-3-tridecen-2-one would involve docking it into the active site of a target enzyme, such as a bacterial or fungal protein, to predict its binding orientation and energy. bioinformation.net The results, often expressed as a docking score (e.g., GScore) and binding energy (kcal/mol), help to rationalize the compound's biological activity and guide the design of more potent derivatives. innovareacademics.inbioinformation.net

ParameterDescriptionExample Value
Target Protein The specific enzyme or receptor being inhibited.Fungal Lanosterol 14α-demethylase
Binding Site The specific pocket or groove on the protein where the ligand binds.Heme-binding pocket
Docking Score (GScore) A calculated value representing the predicted binding affinity.-7.5
Binding Energy (ΔG) The estimated free energy of binding in kcal/mol.-8.2 kcal/mol
Key Interactions Specific amino acid residues interacting with the ligand.Hydrogen bond with TYR132; Hydrophobic interactions with PHE228, LEU376

This table is a hypothetical representation of data from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a statistical model correlating the chemical structures of a group of compounds with their biological activity. science.govbioinfopublication.org For a series of α,β-unsaturated ketones including (E)-3-tridecen-2-one, a QSAR model could be developed to predict the antimicrobial activity of new, unsynthesized analogues. nih.govnih.gov

The process involves several steps:

Data Set Compilation : A series of related compounds with measured biological activities (e.g., Minimum Inhibitory Concentration, MIC) is gathered. bioinfopublication.org

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., energy of the lowest unoccupied molecular orbital, E-LUMO). qsardb.orgscholarsresearchlibrary.com

Model Building : Statistical techniques, such as Multiple Linear Regression (MLR), are used to create an equation that links a subset of the most relevant descriptors to the biological activity. ufv.br

Validation : The model's robustness and predictive power are rigorously tested using internal and external validation methods to ensure it is not a result of chance correlation. nih.govscholarsresearchlibrary.com

Such models can help identify the key molecular properties that drive antimicrobial potency and guide the synthesis of more effective compounds. researchgate.net

QSAR ComponentDescriptionExample
Biological Endpoint The measured activity being modeled.pMIC (-log(MIC))
Molecular Descriptors Calculated properties representing molecular structure.logP (lipophilicity), E-LUMO (electrophilicity), Molecular Volume (sterics)
Statistical Method The algorithm used to build the model.Multiple Linear Regression (MLR), Partial Least Squares (PLS)
Validation Metrics Parameters used to assess model quality.R² (Goodness of fit), Q² (Internal predictivity), R²_pred (External predictivity)

This table outlines the typical components involved in developing a QSAR model.

Conformationally Controlled Reactivity and Stereoselection in Derivatization

The three-dimensional conformation of (E)-3-tridecen-2-one plays a critical role in its chemical reactivity, particularly in reactions aimed at creating derivatives. helsinki.fi The planar nature of the conjugated system influences how reagents approach the molecule, allowing for a degree of stereocontrol in chemical transformations. 9afi.com

Derivatization reactions, such as the reduction of the ketone, epoxidation of the alkene, or conjugate addition of nucleophiles, can lead to the formation of new stereocenters. nih.govorganic-chemistry.org The stereochemical outcome of these reactions is often influenced by the existing structure of the molecule. For example, the diastereoselective reduction of the carbonyl group can be controlled by using specific reagents that are sensitive to the steric environment around the ketone. helsinki.fi Similarly, stereoselective functionalization of the double bond can be achieved through carefully chosen synthetic methods. acs.orgnih.gov This control is essential for systematically exploring the SAR, as different stereoisomers of a derivative can have vastly different biological activities. nih.govresearchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of (3E)-Tridecen-2-one, which governs its stability and reaction pathways. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can determine electron distribution, molecular orbital energies, and other electronic properties. sumitomo-chem.co.jp These calculations are indispensable for analyzing the electronic states of organometallic catalysts and other complex molecules. sumitomo-chem.co.jp

The structure of a flexible molecule like (3E)-Tridecen-2-one is not static; it exists as an ensemble of different spatial arrangements known as conformers. ucsb.edu Conformational analysis aims to identify these conformers and determine their relative energies to find the most stable structures. ucsb.edu The principle of energy minimization dictates that the most stable conformer, or global energy minimum, is the one with the least steric and torsional strain. solubilityofthings.comupenn.edu

For (3E)-Tridecen-2-one, the long C9 alkyl chain allows for numerous conformations due to rotation around the carbon-carbon single bonds. The primary goal is to find the lowest energy structure by generating a multitude of conformations and minimizing the energy of each one. ucsb.edu Key factors influencing the conformational stability include:

Torsional Strain : Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations, where atoms or groups are positioned to minimize this repulsion, are energetically favored. solubilityofthings.comorganicchemistrytutor.com

Steric Strain : Occurs when bulky groups are forced into close proximity, leading to repulsive van der Waals interactions. solubilityofthings.com The molecule will preferentially adopt conformations that maximize the distance between the alkyl chain and the acetyl group. solubilityofthings.com

Computational methods such as Monte Carlo Multiple Minimum (MCMM) and Truncated Newton Conjugate Gradient (TNCG) are employed to explore the conformational space and identify low-energy structures. nih.gov The process involves systematically or randomly altering torsional angles to generate different conformers and then applying an energy minimization algorithm. ucsb.edu The resulting energy profile helps in understanding the relative populations of each conformer at equilibrium.

Table 1: Hypothetical Conformational Energy Profile for (3E)-Tridecen-2-one

Conformer Dihedral Angle (C4-C5-C6-C7) Relative Energy (kcal/mol) Strain Type
Global Minimum (Anti) 180° 0.00 Minimal Torsional/Steric
Gauche 1 +60° +0.9 Moderate Torsional
Gauche 2 -60° +0.9 Moderate Torsional

Note: This table is a representative example based on principles of conformational analysis; specific values require dedicated calculations for (3E)-Tridecen-2-one.

Quantum chemical calculations are pivotal in elucidating the step-by-step mechanism of chemical reactions. sumitomo-chem.co.jp By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them. smu.edu This allows for the calculation of activation energies, which determine reaction rates.

For a molecule like (3E)-Tridecen-2-one, theoretical calculations can shed light on its synthesis, such as through an aldol (B89426) condensation of undecanal (B90771) and acetone (B3395972) followed by dehydration, or its subsequent reactions. The process involves:

Modeling Stationary Points : The geometries of reactants, intermediates, transition states, and products are optimized to find their lowest energy structures. smu.edu

Calculating Energies : The relative energies of these stationary points are calculated to create a reaction energy diagram. sumitomo-chem.co.jp DFT methods, such as the B3LYP or BHandHLYP functionals, are commonly used for this purpose. sumitomo-chem.co.jp

Intrinsic Reaction Coordinate (IRC) Following : To confirm that a transition state connects the desired reactant and product, an IRC calculation is performed. This traces the lowest energy path down from the transition state in both forward and reverse directions. smu.edu

Such analyses provide a detailed picture of bond-forming and bond-breaking processes, helping to rationalize experimental outcomes and predict the feasibility of new synthetic routes. lbl.gov

Table 2: Hypothetical Energy Profile for a Reaction Involving (3E)-Tridecen-2-one

Species Description Relative Energy (kcal/mol)
Reactants Starting materials 0.0
Transition State 1 (TS1) Energy barrier for the first step +25.0
Intermediate A metastable species formed during the reaction -5.0
Transition State 2 (TS2) Energy barrier for the second step +15.0

Note: This table represents a hypothetical two-step reaction pathway.

Molecular Dynamics Simulations of Biological Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of (3E)-Tridecen-2-one, MD simulations can provide critical insights into how the compound interacts with biological targets, such as proteins or cell membranes. mdpi.com

After an initial binding pose is predicted using methods like molecular docking, an MD simulation is performed to assess the stability and dynamics of the ligand-protein complex within a simulated physiological environment. nih.govmdpi.com The simulation tracks the trajectory of the complex over a set period, often on the nanosecond to microsecond scale. nih.gov

Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the structural stability of the complex.

Root Mean Square Fluctuation (RMSF) : Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand.

Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, which is crucial for binding affinity.

These simulations can reveal whether (3E)-Tridecen-2-one forms a stable and lasting interaction with a target or if it is unstable and likely to dissociate, providing a dynamic picture that complements static docking models. mdpi.com

In Silico Screening for Novel Biological Activities

In silico screening, particularly through molecular docking, is a powerful technique for identifying potential new biological activities for a compound. nih.gov This approach involves computationally testing a molecule against a large library of 3D protein structures that are known drug targets. mdpi.com

For (3E)-Tridecen-2-one, the process would involve:

Generating a low-energy 3D conformer of the molecule.

Selecting a library of protein targets implicated in various diseases.

Using a docking program to place the (3E)-Tridecen-2-one molecule into the binding site of each protein target.

Calculating a "docking score," which estimates the binding affinity (e.g., in kcal/mol). seejph.com

By ranking the targets based on their docking scores, this screening can prioritize which biological activities are most promising for experimental validation. aimspress.com For example, high-ranking scores against targets like cyclooxygenase (COX) enzymes, bacterial proteins, or specific receptors could suggest potential anti-inflammatory, antimicrobial, or other therapeutic effects. nih.govnih.gov

Table 3: Hypothetical In Silico Screening Results for (3E)-Tridecen-2-one

Protein Target Target Class Predicted Binding Affinity (kcal/mol) Potential Activity
Staphylococcus aureus DNA gyrase Bacterial Enzyme -7.8 Antibacterial
Cyclooxygenase-2 (COX-2) Inflammatory Enzyme -7.5 Anti-inflammatory
P. falciparum lactate (B86563) dehydrogenase Parasitic Enzyme -7.2 Antiplasmodial nih.gov
5-HT1A Receptor Serotonin Receptor -6.9 Neurological

Note: This data is hypothetical and serves to illustrate the output of an in silico screening process.

Cheminformatics Approaches for Analog Design and Property Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data, design novel compounds, and predict their properties. drugdesign.org For (3E)-Tridecen-2-one, these approaches can be used to design analogs with improved activity or more favorable physicochemical properties.

A key technique is the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.net A 3D-QSAR model, for instance, relates the biological activity of a set of compounds to their 3D molecular properties, such as electrostatic, steric, and hydrophobic fields. nih.gov

The process involves:

Compiling a Training Set : A group of molecules structurally related to (3E)-Tridecen-2-one with known biological activities is assembled.

Descriptor Calculation : A wide range of molecular descriptors (e.g., molecular weight, logP, topological indices, 3D field values) are calculated for each molecule.

Model Building : Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed activity. researchgate.net

Model Validation : The model's predictive power is tested using a separate set of compounds (the test set).

Analog Design : The validated model is then used to predict the activity of new, computationally designed analogs, guiding synthetic efforts toward more potent compounds. nih.gov

Cheminformatics tools are also crucial for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify potential liabilities early in the drug discovery process. nih.govnih.gov

Table 4: List of Chemical Compounds Mentioned

Compound Name
(3E)-Tridecen-2-one
Undecanal
Acetone
(2E)-tridecen-1-al
Decanal
Dodecanal
Chlorogenic acid
Ferulic acid
Caffeic acid
Sinapic acid
Linalyl acetate (B1210297)
Neryl acetate
1,8-cineole
Isoxanthochymol
Xanthochymol
Cisplatin
Gallic acid

Future Research Directions and Academic Applications

Elucidation of Broader Biological and Ecological Networks

The known functions of 3E-Tridecen-2-one suggest it plays a role in complex inter- and intraspecies interactions. A primary source of this compound is the interdigital gland of the black-tailed deer (Odocoileus hemionus), where it is the main volatile component. nih.govresearchgate.net Research has demonstrated that this compound possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi. researchgate.net This discovery opens up questions about its ecological function. For instance, the antimicrobial activity may serve to protect the deer from pathogens, suggesting the compound is part of an "honest signal" to potential mates about the animal's health. researchgate.net

Future research should aim to unravel the full extent of these interactions. The concept of chemical signals evolving from precursor compounds with other functions, such as defense, is well-established. d-nb.info Investigating whether 3E-Tridecen-2-one acts as a pheromone for aggregation, territorial marking, or mate selection in deer is a logical next step.

Furthermore, related long-chain hydrocarbons and their derivatives are pivotal in the chemical communication of insects, where they can act as defensive secretions, alarm pheromones, or oviposition deterrents. embrapa.breje.czuni-bayreuth.de Exploring whether 3E-Tridecen-2-one or similar molecules are used by other vertebrates or even insects would broaden our understanding of its ecological significance. This could involve large-scale screening of animal secretions and studying the behavioral responses of various species to the pure compound.

Development of Advanced Bioanalytical Techniques

The detection and quantification of volatile organic compounds (VOCs) like 3E-Tridecen-2-one from complex environmental or biological samples require sensitive and selective analytical methods. intertek.com Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for this purpose, offering robust separation and identification. thermofisher.comfrontiersin.org Standard sample preparation methods include headspace sampling (both static and dynamic) and purge-and-trap concentration. intertek.comthermofisher.comfrontiersin.org

However, future research will demand more advanced analytical capabilities. Key areas for development include:

Enhanced Separation for Complex Matrices : For highly complex samples where co-elution can obscure results, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly higher resolving power. unime.itwhiterose.ac.uk Further development of GC×GC methods coupled with high-resolution mass spectrometry (HRMS) will be crucial for distinguishing 3E-Tridecen-2-one from structurally similar isomers and other compounds in intricate biological matrices.

Real-time Monitoring : The development of portable, real-time sensors, such as electronic noses (E-noses), presents a significant opportunity. frontiersin.org These devices could be deployed in the field to monitor the release of 3E-Tridecen-2-one from animals non-invasively, providing dynamic data on animal communication and behavior as it happens.

Improved Sample Preparation : Refining existing sample preparation techniques to improve extraction efficiency and minimize analyte loss is an ongoing need. This includes the optimization of solid-phase microextraction (SPME) fibers and thermal desorption methods tailored to the specific properties of long-chain ketones. cdc.govlut.fi

Table 1: Comparison of Analytical Techniques for VOC Analysis
TechniquePrinciplePrimary Application for 3E-Tridecen-2-oneFuture Development Focus
GC-MSSeparates compounds by boiling point/polarity, identifies by mass-to-charge ratio. thermofisher.comStandard qualitative and quantitative analysis. frontiersin.orgCoupling with higher resolution MS for improved certainty.
Dynamic Headspace (Purge & Trap)Inert gas strips volatiles from a sample onto a sorbent trap for concentration. thermofisher.comfrontiersin.orgAnalysis of trace levels in liquid or solid samples.Miniaturization for field portability.
GC×GC-TOFMSTwo columns with different selectivities provide enhanced separation. unime.itwhiterose.ac.ukResolving the compound in highly complex matrices (e.g., glandular secretions, environmental samples).Streamlining data analysis software.
Electronic Nose (E-nose)An array of gas sensors provides a characteristic response pattern to a vapor. frontiersin.orgPotential for real-time, in-field detection and monitoring.Improving sensor selectivity and durability.

Sustainable Bioproduction Methodologies

As interest in 3E-Tridecen-2-one grows, so will the need for a sustainable and reliable supply. Chemical synthesis can be complex, so biotechnological production using engineered microorganisms offers a promising alternative. Future research should focus on developing microbial cell factories or enzymatic systems for its biosynthesis.

Potential strategies include:

Metabolic Engineering of Cyanobacteria : Research has shown that cyanobacteria can be engineered to convert CO2 directly into hydrocarbons like undecane (B72203) and tridecane (B166401) using sunlight as an energy source. biorxiv.org This approach could be adapted to produce 3E-Tridecen-2-one by introducing the necessary enzymatic steps (e.g., specific desaturases and oxidation enzymes) into the cyanobacterial host. This represents a highly sustainable route from a renewable feedstock.

Enzymatic Conversion of Fatty Acids : Cytochrome P450 (CYP) enzymes, particularly peroxygenases from the CYP152 family, are known to convert fatty acids into valuable chemicals, including terminal alkenes. acs.org Research could identify or engineer enzymes capable of converting common fatty acids (e.g., from plant oils) into the C13 backbone, followed by specific oxidation to create the ketone functionality of 3E-Tridecen-2-one.

Yeast and Bacterial Fermentation : Engineering common industrial microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli to produce the target molecule from sugars is another viable path. This would involve introducing a heterologous metabolic pathway that converts central metabolites into the final product.

The development of these bioproduction platforms would not only provide a sustainable source of 3E-Tridecen-2-one for research but could also enable its commercial use in various applications.

Design of Novel Functional Molecules Based on 3E-Tridecen-2-one Scaffolds

The chemical structure of 3E-Tridecen-2-one—an aliphatic chain with an α,β-unsaturated ketone—is a valuable scaffold for the design of new functional molecules. The demonstrated antimicrobial activity provides a clear starting point for medicinal chemistry efforts. researchgate.net

One study has already shown that modifying the chain length of the molecule (e.g., creating (E)-3-tetradecen-2-one) can modulate its antimicrobial potency. researchgate.net This highlights the potential for structure-activity relationship (SAR) studies. Future research can build on this by:

Synthesizing Analogues : A systematic synthesis of analogues could be undertaken to explore how changes to the molecule affect its bioactivity. Modifications could include altering the alkyl chain length, changing the position of the double bond and ketone, or adding other functional groups (e.g., hydroxyls, halogens). rsc.orgresearchgate.net

Developing New Antimicrobials : By optimizing the structure, novel antibiotic or antifungal agents could be developed. The α,β-unsaturated ketone is a Michael acceptor, a reactive moiety known to interact with biological nucleophiles, which could be the basis of its antimicrobial action.

Exploring Other Applications : The long aliphatic chain and reactive functional group could be exploited in materials science. For example, derivatives could be designed as surfactants, polymer building blocks, or as components in fragrances, similar to the related compound Tridecene-2-Nitrile. givaudan.com

Table 2: Potential Modifications to the 3E-Tridecen-2-one Scaffold and Their Research Goals
Modification TypeExamplePotential Application/Research GoalSupporting Rationale
Alkyl Chain Length Variation(E)-3-Dodecen-2-one or (E)-3-Tetradecen-2-oneOptimize antimicrobial/antifungal potency.Homologue screening has already shown an effect on activity. researchgate.net
Functional Group AdditionHydroxylation or epoxidation of the alkyl chain.Create new bioactive compounds with different properties (e.g., cytotoxicity, signaling).Related natural products feature additional functional groups. researchgate.net
Functional Group ModificationReduction of ketone to an alcohol (e.g., (E)-tridec-3-en-2-ol).Investigate the role of the ketone in bioactivity; create new flavor/fragrance compounds.Related alcohols like (E)-2-tridecen-1-ol exist and have distinct properties. thegoodscentscompany.com
Isomer SynthesisSynthesizing the Z-isomer or shifting the double bond position.Understand the stereochemical requirements for biological receptor binding.Stereoisomerism is crucial in many chemical communication systems. uni-bayreuth.de

Q & A

Q. What strategies mitigate bias in meta-analyses of 3E-Tridecen-2-one’s pharmacological potential?

  • Methodological Answer : Use PRISMA guidelines for systematic reviews, including risk-of-bias assessment (ROBIS tool). Stratify studies by methodology (e.g., in vitro vs. in vivo) and adjust for publication bias via funnel plots or Egger’s regression . Pre-register protocols to avoid selective outcome reporting .

Tables for Key Methodological Considerations

Research Aspect Recommended Techniques Validation Criteria References
Synthesis PurityGC-MS, NMR≥95% purity; spectral match to reference
Environmental PersistenceOECD 307/309, QSAR modelingHalf-life ±10% of predicted values
Bioactivity ContradictionsMeta-analysis, orthogonal assaysI² <50%; p <0.05 in heterogeneity tests

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3E-Tridecen-2-one
Reactant of Route 2
Reactant of Route 2
3E-Tridecen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.